![molecular formula C16H14O3 B600448 2'-Hydroxy-3-methoxychalcone CAS No. 7146-86-3](/img/structure/B600448.png)
2'-Hydroxy-3-methoxychalcone
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Overview
Description
2’-Hydroxy-3-methoxychalcone is an aromatic ketone with the molecular formula C16H14O3 . It is a solid substance and is part of the chalcone family, which are biogenetic precursors of flavonoids and isoflavonoids .
Synthesis Analysis
Chalcones like 2’-Hydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt reaction . This involves the condensation of an acetophenone derivative with an aldehyde in the presence of a base . For example, 2’,4’-dichloro-4-hydroxy-3-methoxychalcone was synthesized from 2,4-dichloro acetophenone and vanillin .Molecular Structure Analysis
The molecular weight of 2’-Hydroxy-3-methoxychalcone is 254.28 Da . Its structure includes two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system .Scientific Research Applications
Bioprecursor of Flavonoids
Chalcones, including 2’-Hydroxy-3-methoxychalcone, are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids and important intermediates of the flavonoid biosynthetic pathway .
Traditional Medicines
Plants containing chalcones, such as 2’-Hydroxy-3-methoxychalcone, have been used in traditional medicines since antiquity .
Antioxidant Activity
Chalcones exert great diversity in pharmacological activities, including antioxidant activity . The complex of 2’-Hydroxychalcone with vanadium oxychloride has been found to be one of the most active free radical scavengers .
Anticancer Activity
Chalcones, including 2’-Hydroxy-3-methoxychalcone, have shown anticancer activity . For instance, 2’,4’,4-trihydroxy-3-methoxychalcone showed the most active against Hela and WiDr cell lines .
Antimicrobial Activity
Chalcones have demonstrated antimicrobial activity . This suggests that 2’-Hydroxy-3-methoxychalcone could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Chalcones have also shown anti-inflammatory activity . This indicates that 2’-Hydroxy-3-methoxychalcone could be used in the treatment of inflammatory diseases.
Antiviral Activity
Chalcones have exhibited antiviral activity . This suggests that 2’-Hydroxy-3-methoxychalcone could potentially be used in the development of new antiviral drugs.
Drug Discovery
In view of having tremendous pharmacological potential, chalcone scaffolds/chalcone derivatives and bioflavonoids after subtle chemical modification could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .
Safety And Hazards
Future Directions
Chalcones, including 2’-Hydroxy-3-methoxychalcone, are being investigated for their potential antitumor activity . They are considered promising candidates for new drug investigations due to their extensive biological activity . Future research may focus on exploring the therapeutic potential of 2’-Hydroxy-3-methoxychalcone and other chalcone derivatives .
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWQYIIRNXCEQ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-3-methoxychalcone |
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